1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester
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Overview
Description
1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester is a complex organic compound that belongs to the class of esters It is characterized by the presence of a triphenylmethyl group, a phenylmethylene group, and a histidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester typically involves multiple steps. One common method includes the protection of the histidine amino group, followed by the introduction of the triphenylmethyl and phenylmethylene groups. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylmethylene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester involves its interaction with specific molecular targets. The triphenylmethyl group can stabilize reactive intermediates, while the phenylmethylene group can participate in π-π interactions. These interactions can influence the compound’s reactivity and binding affinity in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Triphenylmethane: Shares the triphenylmethyl group but lacks the histidine derivative.
Histidine Methyl Ester: Contains the histidine moiety but lacks the triphenylmethyl and phenylmethylene groups.
Phenylmethylene Derivatives: Compounds with similar phenylmethylene groups but different functional groups.
Properties
IUPAC Name |
methyl (2S)-2-(benzylideneamino)-3-(1-tritylimidazol-4-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3O2/c1-38-32(37)31(34-23-26-14-6-2-7-15-26)22-30-24-36(25-35-30)33(27-16-8-3-9-17-27,28-18-10-4-11-19-28)29-20-12-5-13-21-29/h2-21,23-25,31H,22H2,1H3/t31-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIZWLLGZVFPJW-HKBQPEDESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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